molecular formula C14H8Br2 B139309 9,10-Dibromoanthracene CAS No. 523-27-3

9,10-Dibromoanthracene

Cat. No. B139309
CAS RN: 523-27-3
M. Wt: 336.02 g/mol
InChI Key: BRUOAURMAFDGLP-UHFFFAOYSA-N
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Description

9,10-Dibromoanthracene is an aryl dihalide . It’s an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . Until recently, it had no noteworthy properties or uses .


Synthesis Analysis

9,10-Dibromoanthracene is synthesized by the bromination of anthracene . The bromination reaction is carried out at room temperature using carbon tetrachloride as a solvent . Using 80-85% anthracene as raw material, adding bromine to react for half an hour, the yield is 83-88% .


Molecular Structure Analysis

The molecular formula of 9,10-Dibromoanthracene is C14H8Br2 . Its molecular weight is 336.02 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

9,10-Dibromoanthracene forms an addition compound with the explosive 1,3,5-trinitrobenzene . Voltage pulses from an STM probe can break one C–Br bond to form a free radical and then the second bond to form a diradical . Another pulse can convert the diradical to a bicyclic diene–diyne .


Physical And Chemical Properties Analysis

9,10-Dibromoanthracene has a molar mass of 336.02 g·mol−1 . It is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .

Scientific Research Applications

1. Synthesis of Water-Soluble Anthracenes

9,10-Dibromoanthracene is utilized in the palladium-catalyzed synthesis of water-soluble anthracenes. This process involves coupling with α,β-unsaturated esters, sulfonates, and sulfonamides to form symmetric 9,10-dialkyl substituted anthracenes, which are then converted to carboxylic and sulfonic acids (Zeng & King, 2002).

2. Application in Dyes for Polyester Fibers

9,10-Dibromoanthracene is reacted with various compounds to synthesize disperse dyes. These dyes, when applied to polyester fibers, demonstrate excellent results, showcasing its utility in textile industries (Rangnekar & Rajadhyaksha, 2007).

3. Development of Light Emitting Materials

This compound is key in producing thin films for light-emitting applications. These films show increased crystallinity, electrical conductivity, and optical band gap with rising substrate temperature, making them efficient blue emitters (Brar, Mahajan, & Bedi, 2014).

4. Creation of Blue Emitting Materials for OLED Devices

9,10-Dibromoanthracene is utilized in the synthesis of blue emitting materials like 9,10-di(α-naphthyl) anthracene. These materials are crucial in OLED technology, demonstrating its significant role in modern display and lighting technologies (Bai, 2010).

5. Synthesis of Electroluminescent Materials

It serves as a starting material for synthesizing electroluminescent materials, playing a critical role in the development of new lighting and display technologies (Yu et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .

properties

IUPAC Name

9,10-dibromoanthracene
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InChI

InChI=1S/C14H8Br2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
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InChI Key

BRUOAURMAFDGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Br
Source PubChem
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Molecular Formula

C14H8Br2
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DSSTOX Substance ID

DTXSID5049312
Record name 9,10-Dibromoanthracene
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Molecular Weight

336.02 g/mol
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Physical Description

Yellow solid; [Merck Index]
Record name 9,10-Dibromoanthracene
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Product Name

9,10-Dibromoanthracene

CAS RN

523-27-3
Record name 9,10-Dibromoanthracene
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Record name Anthracene, 9,10-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,420
Citations
S Hayashi, F Ishiwari, T Fukushima… - Angewandte Chemie …, 2020 - Wiley Online Library
Elastic organic crystals have attracted considerable attention as next‐generation flexible smart materials. However, the detailed information on both molecular packing change and …
Number of citations: 68 onlinelibrary.wiley.com
WG McGimpsey, JC Scaiano - Journal of the American Chemical …, 1989 - ACS Publications
The photochemistry of 9, 10-dibromoanthracene (DBA) has been examined by using two-laser two-color techniques in benzene and in cyclohexane. Dye-laser (467 nm) excitation of …
Number of citations: 57 pubs.acs.org
K Hamanoue, T Nakayama, K Ikenaga… - Journal of Photochemistry …, 1993 - Elsevier
Fluorescence spectra due to the lowest excited singlet (S 1 ) states and triplet—triplet (T′ ← T 1 ) absorption spectra due to the lowest excited triplet (T 1 ) states of 9-bromoanthracene (…
Number of citations: 16 www.sciencedirect.com
O Cakmak, L Aydogan, K Berkil, I Gulcin… - Beilstein journal of …, 2008 - beilstein-journals.org
When 9, 10-dibromoanthracene was treated with bromine in CCl 4 without a catalyst, 1, 2, 3, 4, 9, 10-hexabromo-1, 2, 3, 4-tetrahydroanthracene (3) was obtained in 95% yield in the …
Number of citations: 18 www.beilstein-journals.org
BF Duerr, YS Chung, AW Czarnik - The Journal of Organic …, 1988 - ACS Publications
Li R i 2p R= CH3'k R= C2H5 c R= C02CH3 d R= F e R= I 9.10-disubstituted anthracenes that were (a) expensive,(b) available only via long or low-yielding syntheses, or (c) previously …
Number of citations: 76 pubs.acs.org
SK Santra, AM Szpilman - The Journal of Organic Chemistry, 2020 - ACS Publications
We report a visible-light-mediated benzylic C–H oxygenation reaction. The reaction is initiated by solar light or the blue LED activation of 9,10-dibromoanthracene in a reaction with …
Number of citations: 14 pubs.acs.org
J Tanaka, M Shibata - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The electronic absorption spectra of three crystalline modifications of anthracene derivatives have been measured; they are the α and β form of 9, 10-dichloroanthracene and 9, 10-…
Number of citations: 56 www.journal.csj.jp
LH Catalani, T Wilson - Journal of the American Chemical Society, 1987 - ACS Publications
The efficiency of energy transfer to 9, 10-dibromoanthracene (S,)(DBA, 0.5-5 x 10-4 M) from triplet acetophenone, methyl-substituted acetophenones, and indanone (1)(0.02 M, Ej= 71.5-…
Number of citations: 25 pubs.acs.org
W Adam, EM Cancio… - Photochemistry and …, 1978 - Wiley Online Library
The ternary chemiluminescent system consisting of tetramethyl‐dioxetane (TMD), 9,10‐dibromoanthracene (DBA) and rubrene (Ru) has been investigated in benzene solution and in …
Number of citations: 2 onlinelibrary.wiley.com
T Wilson, AM Halpern - Journal of the American Chemical Society, 1980 - ACS Publications
The decay of the fluorescence intensity of degassed solutions of 9, 10-dibromoanthracene (DBA) and acetophenone, upon excitation in the absorption band of the ketone, was studied …
Number of citations: 35 pubs.acs.org

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